(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid

Drug-likeness Lipinski's Rule of Five Lead optimization

(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid (CAS 886365-20-4, MFCD07375109) is a disubstituted pyridylacetic acid derivative with molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. The compound features a chlorine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 2-position of the pyridine ring.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61
CAS No. 886365-20-4
Cat. No. B3294067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid
CAS886365-20-4
Molecular FormulaC8H8ClNO2
Molecular Weight185.61
Structural Identifiers
SMILESCC1=CC(=NC=C1Cl)CC(=O)O
InChIInChI=1S/C8H8ClNO2/c1-5-2-6(3-8(11)12)10-4-7(5)9/h2,4H,3H2,1H3,(H,11,12)
InChIKeyZLXPKDQNWVGMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid (CAS 886365-20-4) – Procurement-Relevant Structural & Physicochemical Profile for Pyridylacetic Acid Building Block Selection


(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid (CAS 886365-20-4, MFCD07375109) is a disubstituted pyridylacetic acid derivative with molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . The compound features a chlorine atom at the 5-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 2-position of the pyridine ring. This specific 5-chloro-4-methyl substitution pattern distinguishes it from mono-substituted or unsubstituted pyridylacetic acid analogs in terms of lipophilicity, hydrogen-bonding capacity, and metabolic stability . The compound is primarily utilized as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry and agrochemical research, where the halogen atom serves as a synthetic handle for cross-coupling reactions and the methyl group modulates steric and electronic properties .

Why Generic Substitution of (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid with Other Pyridylacetic Acids Fails for Rigorous Structure-Activity Applications


Pyridylacetic acid analogs are not interchangeable building blocks because the presence, position, and identity of substituents on the pyridine ring directly govern critical molecular properties including lipophilicity (LogP), pKa, hydrogen-bond donor/acceptor capacity, metabolic stability, and reactivity in cross-coupling chemistries. The combined 5-chloro and 4-methyl substitution pattern of (5-chloro-4-methyl-pyridin-2-yl)-acetic acid creates a unique electronic environment on the pyridine ring that is absent in the des-chloro (4-methyl), des-methyl (5-chloro), or unsubstituted (parent) analogs . The chlorine atom provides a synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl group modulates both steric hindrance and electron density at the pyridine nitrogen. Replacing this compound with (5-bromo-4-methyl-pyridin-2-yl)-acetic acid, for instance, introduces a larger halogen with different reactivity and potentially altered toxicity profiles . The quantitative evidence below demonstrates measurable differences that preclude simple substitution without experimental validation.

Quantitative Differentiation Evidence for (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid Against Closest Structural Analogues


Molecular Weight Advantage of (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid for Lead-Like Property Space Compliance vs. Bromo Analog

(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid has a molecular weight of 185.61 g/mol, which is 44.45 g/mol (19.3%) lower than its 5-bromo analog (2-(5-bromo-4-methylpyridin-2-yl)acetic acid, MW = 230.06 g/mol) . In the context of fragment-based drug discovery and lead optimization, a molecular weight difference of this magnitude places the chloro compound in a more favorable position with respect to Lipinski's Rule of Five (MW ≤ 500 Da) and, critically, the more restrictive Rule of Three for fragment screening (MW ≤ 300 Da). The bromo analog, while still compliant, carries additional molecular bulk that may reduce ligand efficiency metrics when the halogen is not directly engaged in target binding.

Drug-likeness Lipinski's Rule of Five Lead optimization Fragment-based drug discovery

Increased Lipophilicity (LogP) of the Chloro-Methyl Disubstituted Scaffold vs. Unsubstituted and Mono-Substituted Pyridylacetic Acids

The combined presence of chlorine and methyl substituents on the pyridine ring increases the lipophilicity of (5-chloro-4-methyl-pyridin-2-yl)-acetic acid compared to less substituted analogs. Computational predictions for N-(5-chloro-4-methylpyridin-2-yl)acetamide, a closely related derivative sharing the same pyridine core substitution, report a LogP of 2.07 and a polar surface area (PSA) of 41.99 Ų [1]. In contrast, the unsubstituted pyridin-2-yl-acetic acid has a predicted LogP of approximately 0.33 and a PSA of 50.68 Ų [2]. The increase in LogP of approximately 1.7 log units reflects the combined effect of the chlorine and methyl substituents, which enhances membrane permeability potential while reducing PSA. The 2-(5-chloropyridin-2-yl)acetic acid (mono-chloro analog, lacking the 4-methyl group) is expected to have an intermediate LogP, estimated around 1.0–1.3 based on fragment-based LogP contribution models .

Lipophilicity LogP Membrane permeability ADME

Validated Utility of the 5-Chloro-4-methylpyridin-2-yl Scaffold in Patent-Exemplified Kinase Inhibitors with Quantified Target Engagement

The 5-chloro-4-methylpyridin-2-yl substructure has been explicitly incorporated into kinase inhibitor chemical series disclosed in granted US patents. In US10894788 (Example 55), a compound containing the 5-chloro-4-methylpyridin-2-yl amino moiety demonstrated an IC₅₀ of 550 nM against a specific protein kinase in a customized thiol-free assay [1]. Additionally, a related compound in the same patent family (US11390618, Example 55) exhibited an IC₅₀ of 100 nM against a protein kinase target [2]. The presence of this specific pyridine substitution pattern in patent-exemplified bioactive molecules provides procurement-relevant precedent: the scaffold has been validated in intellectual property that covers defined therapeutic applications, supporting its selection for kinase-focused medicinal chemistry campaigns over untested or less-documented pyridylacetic acid analogs. In contrast, no comparable patent-derived kinase inhibition data are publicly available for the unsubstituted pyridin-2-yl-acetic acid or the 4-methyl-only analog in this target class.

Kinase inhibitor Patent precedent Chemical probe Structure-activity relationship

Commercial Purity Benchmarking: >98% Typical Purity for (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid Matches or Exceeds Key Analogs

Vendor technical datasheets report a typical commercial purity of >98% for (5-chloro-4-methyl-pyridin-2-yl)-acetic acid, achievable via chromatography or recrystallization . This is corroborated by a second supplier listing purity at 98% [1]. In comparison, the des-chloro analog 2-(4-methylpyridin-2-yl)acetic acid is commonly available at 95% minimum purity with some vendors offering 97% . The mono-chloro analog 2-(5-chloropyridin-2-yl)acetic acid is typically available at 95% purity . The bromo analog 2-(5-bromo-4-methylpyridin-2-yl)acetic acid is listed at 98% purity by one vendor . While all analogs can be procured at acceptable purity levels for research use, the consistent 98%+ specification for the target compound, combined with its established purification methodology, reduces the risk of batch-to-batch variability in downstream applications requiring high-purity starting materials.

Chemical purity Quality control Procurement specification Reproducibility

Chlorine as a Superior Synthetic Handle vs. Hydrogen or Methyl for Downstream Diversification via Cross-Coupling

The chlorine atom at the 5-position of (5-chloro-4-methyl-pyridin-2-yl)-acetic acid serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), enabling late-stage diversification of the pyridine core after the acetic acid moiety has been elaborated . This synthetic utility is absent in the des-chloro analogs: 2-(4-methylpyridin-2-yl)acetic acid (CAS 149605-62-9) lacks any halogen handle, while 2-(5-chloropyridin-2-yl)acetic acid (CAS 1000522-43-9) retains the chlorine but lacks the methyl group that modulates electronic properties . The bromo analog 2-(5-bromo-4-methylpyridin-2-yl)acetic acid (CAS 886365-10-2) offers a more reactive halogen for cross-coupling, but bromine's superior leaving-group ability can lead to unwanted side reactions and may require different catalyst systems, complicating reaction optimization . The chlorine atom strikes an optimal balance between reactivity and stability for modular synthetic strategies compared to the more labile bromine or the inert hydrogen/methyl substituents.

Cross-coupling Synthetic accessibility Building block diversification Medicinal chemistry

Optimal Procurement and Research Application Scenarios for (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry: Prioritize the Chloro-Methyl Scaffold for Library Synthesis and Lead Optimization

The documented incorporation of the 5-chloro-4-methylpyridin-2-yl substructure in patent-exemplified kinase inhibitors with IC₅₀ values ranging from 100–550 nM [1] supports the procurement of (5-chloro-4-methyl-pyridin-2-yl)-acetic acid as a privileged building block for kinase-targeted library synthesis. The chlorine atom serves as a cross-coupling handle for generating diverse analogs, while the methyl group provides steric and electronic modulation. This scenario applies to drug discovery teams seeking to build patentable chemical series around a validated pyridine scaffold.

Fragment-Based Drug Discovery (FBDD): Select the Chloro Analog Over the Bromo Analog to Optimize Ligand Efficiency

With a molecular weight of 185.61 g/mol, (5-chloro-4-methyl-pyridin-2-yl)-acetic acid is 44.45 g/mol lighter than its bromo counterpart (230.06 g/mol) . This difference is significant in FBDD campaigns where ligand efficiency (binding affinity per heavy atom) is a key optimization parameter. Procurement of the chloro analog for fragment library construction maximizes the probability of identifying efficient starting points for lead generation.

ADME Property Optimization: Leverage the Enhanced Lipophilicity of the Disubstituted Scaffold for CNS or Intracellular Target Programs

The estimated LogP of approximately 2.07 for the 5-chloro-4-methylpyridin-2-yl scaffold, compared to approximately 0.33 for the unsubstituted pyridin-2-yl-acetic acid [2][3], represents a lipophilicity increase of approximately 1.7 log units. This enhanced LogP is particularly relevant for programs targeting intracellular enzymes or CNS-penetrant compounds, where moderate lipophilicity is required for passive membrane permeability. Procurement of the disubstituted building block, rather than attempting to install substituents post-coupling, streamlines synthetic routes to LogP-optimized candidates.

High-Purity Synthetic Intermediate Procurement: Reduce Repurification Burden with Consistent >98% Purity Material

Commercial suppliers offer (5-chloro-4-methyl-pyridin-2-yl)-acetic acid at >98% typical purity, exceeding the 95% minimum purity commonly specified for mono-substituted pyridylacetic acid analogs . For multi-step synthetic campaigns where intermediate purity directly impacts yield and impurity profiles of final compounds, procurement of the higher-purity building block reduces the operational burden of in-house repurification and improves batch-to-batch reproducibility.

Quote Request

Request a Quote for (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.